Cas no 65996-09-0 (2-Bromo-4-methyl-3-(trifluoromethyl)pyridine)

2-Bromo-4-methyl-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
- 1-((2-bromo-4-methylphenoxy)me
- 1-(benzyloxy)-2-bromo-4-methylbenzene
- 1-Benzyloxy-2-bromo-4-methylbenzene
- 2-benzyloxy-5-methylbromobenzene
- 2-bromo-4-methyl-1-(phenylmethoxy)benzene
- 2-bromo-4-methyl-3-trifluoromethylpyridine
- 2-bromo-4-methyl-3-trifluoromethyl-pyridine
- 3-bromo-4-benzyloxytoluene
- ACMC-1CMNF
- ANW-26363
- benzyl 2-bromo-4-methylphenyl ether
- benzyl-(2-bromo-4-methyl-phenyl)-ether
- CTK0J2120
- SureCN1855654
- 65996-09-0
- XGCSWVNSEVFLRA-UHFFFAOYSA-N
- EN300-736107
- SCHEMBL11188610
-
- Inchi: InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
- InChI Key: XGCSWVNSEVFLRA-UHFFFAOYSA-N
- SMILES: CC1=C(C(=NC=C1)Br)C(F)(F)F
Computed Properties
- Exact Mass: 238.95575g/mol
- Monoisotopic Mass: 238.95575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12.9Ų
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-736107-10.0g |
2-bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 10g |
$4667.0 | 2023-05-25 | |
Alichem | A029193088-1g |
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 1g |
$1181.52 | 2023-09-01 | |
Aaron | AR00IC8N-50mg |
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 50mg |
$372.00 | 2025-02-14 | |
Aaron | AR00IC8N-100mg |
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 100mg |
$542.00 | 2025-02-14 | |
Aaron | AR00IC8N-500mg |
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 500mg |
$1190.00 | 2025-02-14 | |
Aaron | AR00IC8N-1g |
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 1g |
$1519.00 | 2025-02-14 | |
1PlusChem | 1P00IC0B-1g |
2-bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 1g |
$1405.00 | 2024-04-22 | |
Chemenu | CM170841-1g |
2-bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 1g |
$1083 | 2023-01-02 | |
Enamine | EN300-736107-0.1g |
2-bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 0.1g |
$376.0 | 2023-05-25 | |
Chemenu | CM170841-1g |
2-bromo-4-methyl-3-(trifluoromethyl)pyridine |
65996-09-0 | 95% | 1g |
$1274 | 2021-08-05 |
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
Additional information on 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine: A Comprehensive Overview
2-Bromo-4-methyl-3-(trifluoromethyl)pyridine, also known by its CAS number 65996-09-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents at the 2, 4, and 3 positions. The bromine atom at position 2, the methyl group at position 4, and the trifluoromethyl group at position 3 confer unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry.
The structure of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine is characterized by its aromaticity and the presence of electron-withdrawing groups such as bromine and trifluoromethyl. These groups influence the compound's reactivity, stability, and solubility. Recent studies have highlighted its role in the synthesis of bioactive molecules, where its electronic properties facilitate key transformations such as nucleophilic aromatic substitution and cross-coupling reactions.
In terms of synthesis, 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine can be prepared through various routes, including Friedel-Crafts alkylation and directed metallation strategies. The choice of synthetic pathway depends on the availability of starting materials and the desired scale of production. For instance, a recent study published in the Journal of Organic Chemistry demonstrated an efficient method involving palladium-catalyzed coupling reactions to construct this compound with high yield and purity.
The applications of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine are diverse and expanding rapidly due to advancements in chemical synthesis and materials science. One notable application is in the development of advanced materials for optoelectronic devices. The compound's ability to act as a precursor for metal-free organic semiconductors has been explored in recent research, where it was used to fabricate high-performance field-effect transistors (FETs). These devices exhibit excellent charge transport properties, making them suitable for next-generation electronic applications.
In the pharmaceutical industry, 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas. For example, a study published in Medicinal Chemistry Communications reported its use in constructing inhibitors for kinases involved in cancer progression. The compound's unique substitution pattern allows for precise control over pharmacokinetic properties such as solubility and bioavailability.
The environmental impact of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine has also been a topic of interest in recent years. Researchers have investigated its biodegradation pathways under different environmental conditions to assess its potential risks to ecosystems. Preliminary findings suggest that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in natural environments.
In conclusion, 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine, with its CAS number 65996-09-0, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in modern synthetic chemistry, while ongoing research continues to uncover new avenues for its utilization. As advancements in chemical synthesis and materials science progress, this compound is poised to play an even more significant role in shaping future technologies.
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